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molecular formula C6H6BBrO2 B138365 4-Bromophenylboronic acid CAS No. 5467-74-3

4-Bromophenylboronic acid

Cat. No. B138365
M. Wt: 200.83 g/mol
InChI Key: QBLFZIBJXUQVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05653914

Procedure details

A solution of butyllithium (21.2 mmol, 15%, 13.3 ml) in hexane was slowly added to a solution of 1,4-dibromobenzene (21.2 mmol, 5.0 g) in ether (86 ml) at -40° C. under argon. The mixture was allowed to warm to room temperature and was stirred for further 2 h. The mixture was transferred into a solution of freshly distilled trimethyl borate (63.3 mmol, 7.2 ml) in ether (172 ml) at -60° C. under argon. The mixture was allowed to warm to room temperature and refluxed for further 20 h. Aqueous hydrochloric acid (2M, 127 ml) was added, and the aqueous phase was separated and extracted with ether (90 ml). The solvent was removed from the combined organic layers and petroleum ether was added. A colourless solid was recovered by filtration (ca 5 g). Further purification was carried out by column chromatography over silica (64 g), with toluene (200 ml) as an eluent to remove by-products. Elution with ether (300 ml) produced a pure product.(2.0 g, 48%); m.p. 282°-283° C., Rf (ether), 0.42; νmax (KBr, cm-1) 3020 (Ph), 1580 (Ph), 830 (Ph); δH (250 MHz, CDCl3) 4.63 (2H, s, OH), 7.64 (2H, d, J 6.6, 3,5-PhH), 8.05 (2H, d, J 6.6, 2,6-PhH).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
172 mL
Type
solvent
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=1.[B:14](OC)([O:17]C)[O:15]C.Cl.[K+].[Br-]>CCCCCC.CCOCC>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([B:14]([OH:17])[OH:15])=[CH:9][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
13.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
86 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
172 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
127 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for further 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (90 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the combined organic layers and petroleum ether
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
A colourless solid was recovered by filtration (ca 5 g)
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
to remove by-products
WASH
Type
WASH
Details
Elution with ether (300 ml)
CUSTOM
Type
CUSTOM
Details
produced a pure product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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